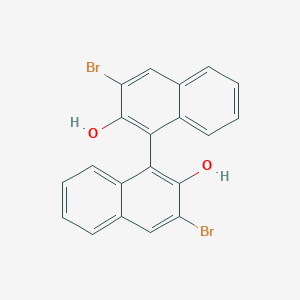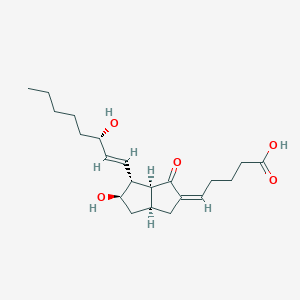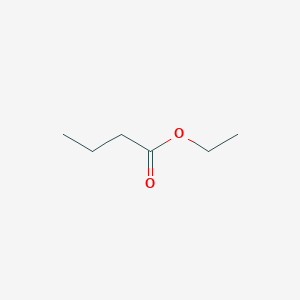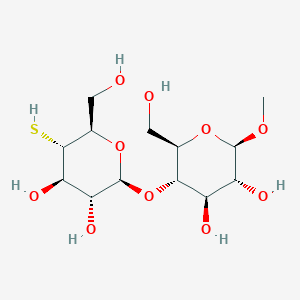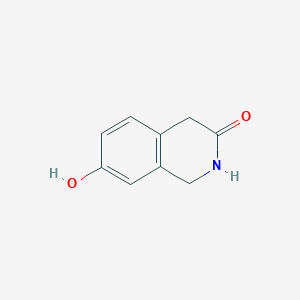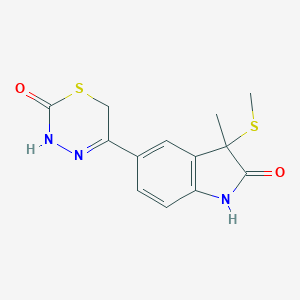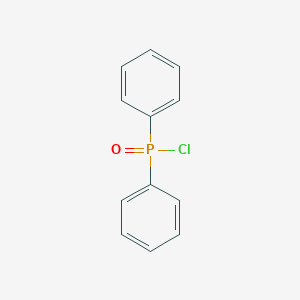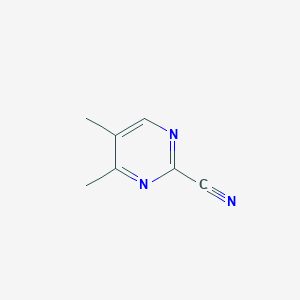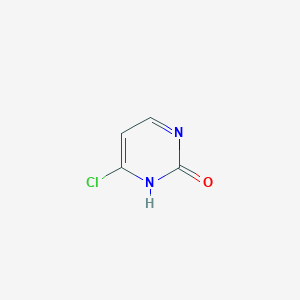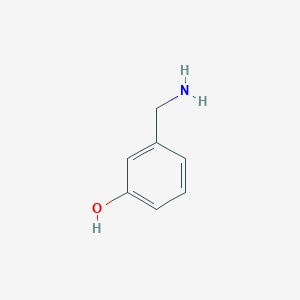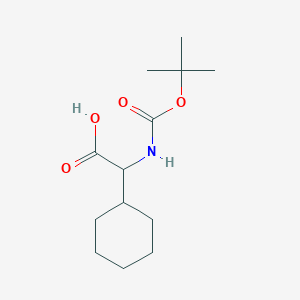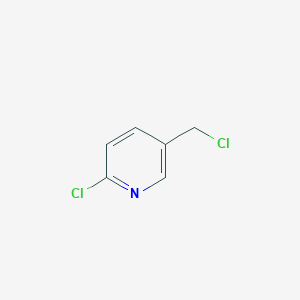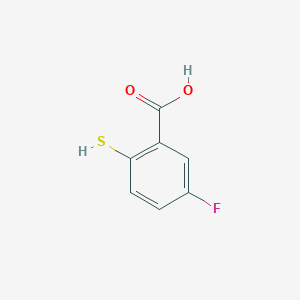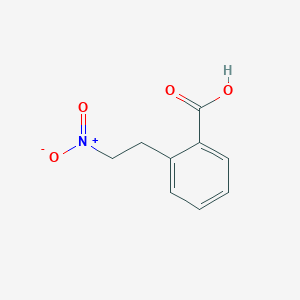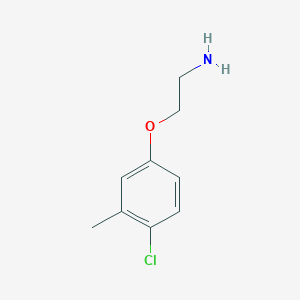
2-(4-Chloro-3-methyl-phenoxy)-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-methyl-phenoxy)-ethylamine is a chemical compound studied for its various chemical reactions, molecular structure, and properties. It is involved in a range of synthetic processes and has been the subject of studies aiming to understand its behavior and applications in the chemical sciences.
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Chloro-3-methyl-phenoxy)-ethylamine often involves reactions of aminoethanols with chloronitrobenzenes or through base-catalysed Smiles rearrangement. For example, 2-(p-Nitrophenoxy)ethylamines have been prepared using such methods, which could be analogous to the synthesis of our compound of interest (Knipe, Sridhar, & Lound-Keast, 1977).
Molecular Structure Analysis
Studies on beta-blocker conformations, including 2-phenoxy ethylamine derivatives, have utilized mass-selected spectroscopy and ab initio calculations to elucidate their molecular structure. This approach can also be applied to understand the structure of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine, focusing on aspects like hydrogen bonding and structural rigidity or flexibility (MacLeod & Simons, 2004).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Chloro-3-methyl-phenoxy)-ethylamine derivatives include various synthetic pathways, such as Williamson synthesis, reductive amination, and cyclization processes. These reactions facilitate the creation of complex molecules from simpler precursors (Xin, 2003).
Physical Properties Analysis
The physical properties of compounds like 2-(4-Chloro-3-methyl-phenoxy)-ethylamine can be studied through methods like infrared ion-dip spectroscopy. These studies provide insights into the compound's gas-phase conformations and the effects of hydration on its structure, offering a detailed understanding of its physical characteristics (MacLeod & Simons, 2004).
Chemical Properties Analysis
The chemical properties of 2-(4-Chloro-3-methyl-phenoxy)-ethylamine derivatives are influenced by their synthesis and molecular structure. For example, the synthesis of 5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one through various chemical reactions suggests a method to explore the chemical properties of our compound of interest, including its reactivity and potential applications in creating more complex chemical entities (Xin, 2003).
科学的研究の応用
Sorption and Environmental Behavior
- Sorption to Soil and Minerals : Research by Werner et al. (2012) explored the sorption of phenoxy herbicides, including compounds similar to 2-(4-Chloro-3-methyl-phenoxy)-ethylamine, to soil, organic matter, and minerals. The study compiled data on soil–water distribution coefficients, highlighting the impact of soil parameters like pH, organic carbon content, and iron oxides on the sorption process. This suggests that compounds within this family can exhibit significant environmental mobility and persistence, influenced by soil characteristics (Werner, Garratt, & Pigott, 2012).
Antioxidant Properties and Health Implications
- Chlorogenic Acid (CGA) Pharmacological Review : Although not directly related to 2-(4-Chloro-3-methyl-phenoxy)-ethylamine, the review on Chlorogenic Acid by Naveed et al. (2018) discusses the biological and pharmacological effects of phenolic acids. These compounds, including CGA, exhibit antioxidant activity, anti-inflammatory, and neuroprotective properties. This indicates the potential health implications of structurally similar compounds and the importance of further research on their effects (Naveed et al., 2018).
Environmental and Toxicological Studies
- Parabens in Aquatic Environments : Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, which share the phenolic group with 2-(4-Chloro-3-methyl-phenoxy)-ethylamine. The study emphasized the ubiquity of parabens in surface water and sediments, raising concerns about their environmental persistence and potential endocrine-disrupting effects. This highlights the environmental impact of phenolic compounds and underscores the need for comprehensive toxicological studies (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety And Hazards
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMIIOXQERVSLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390235 |
Source


|
| Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |
CAS RN |
6487-87-2 |
Source


|
| Record name | 2-(4-Chloro-3-methyl-phenoxy)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

